molecular formula C16H8BrCl2NO2 B5998442 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid

7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B5998442
M. Wt: 397.0 g/mol
InChI Key: PGGHCAQKMQXFTH-UHFFFAOYSA-N
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Description

7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromine and dichlorophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include acidic or basic environments and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Lacks the bromine substitution but shares the quinoline core and dichlorophenyl group.

    7-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid: Similar structure with chlorine instead of bromine.

    7-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the dichlorophenyl group but retains the bromine and quinoline core.

Uniqueness

The presence of both bromine and dichlorophenyl groups in 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid may enhance its biological activity and chemical reactivity compared to similar compounds. These substitutions can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

7-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO2/c17-8-1-3-10-11(16(21)22)7-15(20-14(10)5-8)12-6-9(18)2-4-13(12)19/h1-7H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGHCAQKMQXFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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